molecular formula C8H14NO4P B3057798 Diethyl (isoxazol-5-ylmethyl)phosphonate CAS No. 85167-83-5

Diethyl (isoxazol-5-ylmethyl)phosphonate

Cat. No. B3057798
CAS RN: 85167-83-5
M. Wt: 219.17 g/mol
InChI Key: FQAKOJSAHJPOCA-UHFFFAOYSA-N
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Description

Diethyl (isoxazol-5-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C8H14NO4P and its molecular weight is 219.17 g/mol. The purity is usually 95%.
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properties

CAS RN

85167-83-5

Molecular Formula

C8H14NO4P

Molecular Weight

219.17 g/mol

IUPAC Name

5-(diethoxyphosphorylmethyl)-1,2-oxazole

InChI

InChI=1S/C8H14NO4P/c1-3-11-14(10,12-4-2)7-8-5-6-9-13-8/h5-6H,3-4,7H2,1-2H3

InChI Key

FQAKOJSAHJPOCA-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=NO1)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=NO1)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The manner in which arylethenyl- and arylethynyl-substituted 7-azabicyclo[2.2.1]heptane compounds of the present invention are synthetically produced can vary. Ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate can be utilized as a key intermediate in the synthetic pathway. Treatment of tropinone with ethyl chloroformate provides ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate which is readily converted to ethyl 8-aza-2-bromo-3-oxobicyclo[3.2.1]octane-8-carboxylate upon treatment with bromine and 30% hydrogen bromide in acetic acid. Subsequent Favorski ring contraction using freshly prepared sodium ethoxide in ethanol provides ethyl 7-aza-2-(ethoxycarbonyl)bicyclo[2.2.1]heptane-7-carboxylate, as reported by Daly et al. Eur. J. Pharmacol. 321: 189-194 (1997). Di-isobutylaluminum hydride reduction of the ester functionality provides ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate in modest overall yield. Horner-Wadsworth-Emmons reaction between diethyl (5-isoxazolylmethyl)phosphonate and ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate provides a mixture of ethyl (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate and ethyl (Z)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate. The two isomers are readily separated by chromatography. Diethyl (5-isoxazolylmethyl)phosphonate is prepared according to the method described in Deshong et. al. J. Org. Chem. 53: 1356-1364 (1988). Deprotection of the amine functionality of ethyl (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate using hydrochloric acid affords (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole. The synthesis of this compound is described as Example 1. Alternatively, the treatment of ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate with 5-(lithiomethyl)isoxazole and dehydration of the resulting alcohol as described in U.S. Pat. No. 6,022,868 to Olesen et. al. followed by removal of the ethyl carbamate protecting group will provide (E)- and (Z)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole.
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ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate
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Synthesis routes and methods II

Procedure details

5-(Bromomethyl)isoxazole (5.38 g, 33.2 mmol) was stirred at 0° C. as triethylphosphite (5.7 mL, 33.2 mmol) was slowly added. The mixture was stirred at room temperature for 48 h, heated under reflux for 24 h, then concentrated. Purification by distillation at reduced pressure (bp 109-115° C./0.04 mm Hg) provided pure product as a colorless oil (6.75 g, 92.7%).
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5.38 g
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5.7 mL
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Yield
92.7%

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